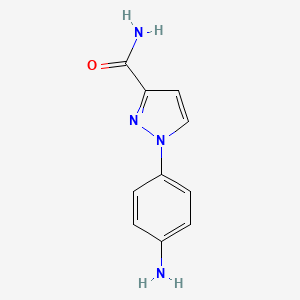

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives are often synthesized for their potential use as antimicrobial agents, as well as for their antitumor activities. These compounds are characterized by a 1H-pyrazole core, which can be substituted at various positions to yield compounds with varying biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves heterocyclization reactions. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives are prepared by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates . Another example includes the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which can be achieved in good yield through a two-step process involving a selective Sandmeyer reaction . These methods demonstrate the versatility and efficiency of synthesizing pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using various analytical techniques such as 1H NMR, 13C NMR, IR, and Mass spectra. Single crystal X-ray diffraction is also used to determine the crystal structure of these compounds. For example, the crystal structure of a related compound, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, forms cyclic centrosymmetric supramolecular tetramer synthons through hydrogen bonding . These structural analyses are crucial for understanding the properties and potential interactions of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to yield a wide range of heterocyclic compounds. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles produces pyrazolo[1,5-a]-pyrimidine derivatives. Additionally, Schiff bases can be obtained by treating carboxamides with isatin and selected aldehydes . These reactions highlight the chemical reactivity of pyrazole derivatives and their utility as building blocks in heterocyclic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents on the pyrazole core affects properties such as solubility, melting point, and biological activity. For example, the N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide showed significant antimicrobial activity against various strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains . These properties are essential for the development of pyrazole derivatives as pharmaceutical agents.

Scientific Research Applications

-

Boronic Acids in Sensing Applications

- Application : Boronic acids are increasingly utilized in diverse areas of research, including sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Safety And Hazards

Future Directions

The study of aminophenol derivatives and related compounds is an active area of research, with potential applications in areas such as materials science, medicinal chemistry, and others . Future research may focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential applications .

properties

IUPAC Name |

1-(4-aminophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)14-6-5-9(13-14)10(12)15/h1-6H,11H2,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVPQDVSCAXAFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.